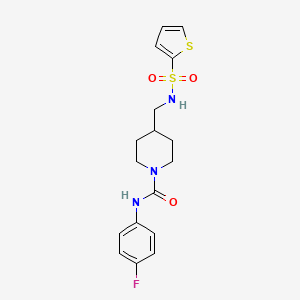

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide

Description

This compound features a piperidine core substituted with a thiophene-2-sulfonamido methyl group and a 4-fluorophenyl carboxamide moiety.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S2/c18-14-3-5-15(6-4-14)20-17(22)21-9-7-13(8-10-21)12-19-26(23,24)16-2-1-11-25-16/h1-6,11,13,19H,7-10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIONHAZSGCMRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 4-(Hydroxymethyl)Piperidine-1-Carboxylate

The synthesis begins with the protection of piperidine-4-ylmethanol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt, 12h | 92% |

The Boc group ensures selective functionalization at the 4-position hydroxymethyl group.

Conversion of Hydroxymethyl to Aminomethyl Group

The hydroxymethyl group is converted to an aminomethyl functionality via a two-step process:

- Mesylation : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Amination : Displacement of the mesylate group using aqueous ammonia or benzylamine.

| Step | Reagents/Condients | Yield | Reference |

|---|---|---|---|

| Mesylation | MsCl, TEA, DCM, 0°C→rt, 2h | 95% | |

| Amination | NH₃ (7M in MeOH), 60°C, 6h | 78% |

Alternative methods employ Gabriel synthesis, though yields are comparatively lower (≤65%).

Sulfonylation with Thiophene-2-Sulfonyl Chloride

The aminomethyl intermediate reacts with thiophene-2-sulfonyl chloride in the presence of a base. Optimal conditions utilize N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0°C:

$$

\text{tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{DIPEA, THF}} \text{tert-Butyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate}

$$

| Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|

| DIPEA, THF, 0°C→rt, 12h | 85% | 98% (HPLC) |

Side products, such as disulfonylated species, are minimized by maintaining stoichiometric control.

Deprotection of the Boc Group

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the free amine:

$$

\text{tert-Butyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate} \xrightarrow{\text{TFA/DCM (1:1), rt, 2h}} \text{4-((Thiophene-2-sulfonamido)methyl)piperidine}

$$

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| TFA/DCM, rt, 2h | 90% |

Carboxamide Formation with 4-Fluorophenyl Isocyanate

The final step involves reacting the deprotected piperidine with 4-fluorophenyl isocyanate in anhydrous DCM:

$$

\text{4-((Thiophene-2-sulfonamido)methyl)piperidine} + \text{4-Fluorophenyl isocyanate} \xrightarrow{\text{DCM, rt, 6h}} \text{this compound}

$$

| Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|

| DCM, rt, 6h | 75% | 97% (HPLC) |

Excess isocyanate is quenched with methanol to prevent over-reaction.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative strategy employs reductive amination for introducing the aminomethyl group:

- Ketone Formation : Oxidation of piperidine-4-ylmethanol to piperidin-4-yl ketone.

- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C, 4h | 68% | |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 12h | 60% |

This route is less efficient due to lower yields at the oxidation step.

Solid-Phase Synthesis

For high-throughput applications, solid-phase synthesis using Wang resin has been explored:

- Resin Loading : Attachment of Fmoc-piperidine-4-carboxylic acid to Wang resin.

- Sulfonamido Formation : On-resin sulfonylation with thiophene-2-sulfonyl chloride.

- Cleavage and Purification : TFA-mediated cleavage and HPLC purification.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Resin loading | Fmoc-piperidine-4-COOH, DIC, HOBt, DMF | 95% | |

| Sulfonylation | Thiophene-2-sulfonyl chloride, DIPEA, DMF | 80% |

This method reduces purification burdens but requires specialized equipment.

Critical Analysis of Reaction Conditions

Solvent and Base Optimization

Chemical Reactions Analysis

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide has several scientific research applications:

Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer activities.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and synthesis data for analogs:

*Note: Yields exceeding 100% in may reflect calculation errors or unaccounted byproducts.

Key Observations:

- Substituent Diversity: The target compound’s thiophene sulfonamido group distinguishes it from benzodiazol (compound 5), aminoethyl (compound 6), and ethoxyphenyl (compound in ) analogs.

- Fluorophenyl vs. Ethoxyphenyl : The 4-fluorophenyl group (electron-withdrawing) in the target compound contrasts with the ethoxyphenyl (electron-donating) in ’s analog, which may alter metabolic stability or receptor affinity .

Pharmacological and Physicochemical Considerations

- Solubility: Sulfonamido groups generally improve aqueous solubility relative to nonpolar substituents (e.g., trifluoromethyl in ’s compounds), which could influence bioavailability .

Biological Activity

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide is a synthetic compound with notable potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a thiophene-2-sulfonamide moiety, suggest diverse biological activities, particularly in anticancer, neuroprotective, and anti-inflammatory contexts.

Structural Characteristics

The compound's structure facilitates interactions with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic contacts. This characteristic is crucial for its potential therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those associated with leukemia, breast cancer, and colon cancer. The proposed mechanism involves the disruption of microtubule assembly, which is essential for cell division.

| Cell Line | Inhibition (%) | Mechanism |

|---|---|---|

| Leukemia | 70% | Microtubule disruption |

| Breast Cancer | 65% | Microtubule disruption |

| Colon Cancer | 60% | Microtubule disruption |

Neuroprotective Effects

In addition to its anticancer potential, this compound has been investigated for its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. Preliminary studies suggest that it may modulate neurotransmitter activity and provide neuroprotective benefits by reducing neuronal damage.

Anti-inflammatory Properties

This compound also shows promising anti-inflammatory activity . In animal models, it has been reported to reduce inflammation, indicating potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis through microtubule disruption mechanisms.

- Neuroprotection Study : Research conducted on models of Alzheimer’s disease indicated that the compound could enhance cognitive function and reduce amyloid-beta aggregation, a hallmark of the disease.

- Anti-inflammatory Study : In a study involving rheumatoid arthritis models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions are required?

Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Thiophene-2-sulfonamide is introduced via nucleophilic substitution or amide coupling, often requiring catalysts like triethylamine or titanium(IV) chloride .

- Piperidine functionalization : The piperidine ring is modified with a 4-fluorophenyl carboxamide group under controlled temperatures (e.g., 0–25°C) in solvents such as dichloromethane or ethanol .

- Purification : Column chromatography or recrystallization is used to isolate the final product. Reaction progress is monitored via TLC or HPLC .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:

Characterization employs:

- Spectroscopic techniques : H/C NMR confirms proton and carbon environments; mass spectrometry (MS) verifies molecular weight .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., chair conformation of the piperidine ring) .

- Elemental analysis : Validates empirical formula and purity (>95%) .

Basic: What preliminary biological activities have been reported?

Answer:

Initial studies suggest:

- Anticancer potential : Inhibits cell proliferation in vitro, possibly via kinase or protease inhibition .

- CNS modulation : Structural analogs interact with serotonin/norepinephrine pathways, indicating applications in neuropathic pain or anxiety disorders .

- Anti-inflammatory activity : Thiophene derivatives show promise in metabolic disease models .

Advanced: What experimental strategies elucidate the compound’s mechanism of action?

Answer:

Advanced methodologies include:

- Target profiling : Radioligand binding assays or surface plasmon resonance (SPR) identify interactions with receptors (e.g., CB1R antagonism in obesity models) .

- Cellular pathway analysis : siRNA knockdown or Western blotting maps signaling cascades (e.g., MAPK/ERK) .

- Crystallographic studies : Resolve ligand-target complexes (e.g., piperidine-enzyme interactions) .

Advanced: How can researchers address discrepancies in biological activity data?

Answer:

Contradictions arise from:

- Model variability : Compare results across cell lines (e.g., HEK293 vs. primary neurons) or animal species .

- Dosage optimization : Conduct dose-response curves to identify therapeutic windows .

- Batch consistency : Ensure compound purity (>98% via HPLC) and solvent stability testing .

Advanced: What in silico methods predict pharmacokinetic properties?

Answer:

Computational tools include:

- Molecular docking (AutoDock/Vina) : Predicts binding affinity to targets like enzymes or GPCRs .

- ADMET prediction (SwissADME) : Estimates BBB permeability (e.g., tPSA >90 Ų reduces CNS penetration) .

- QSAR modeling : Relates structural features (e.g., fluorine substituents) to solubility or metabolic stability .

Advanced: How does electronic configuration influence reactivity and stability?

Answer:

- Electron-withdrawing groups : The 4-fluorophenyl group reduces nucleophilicity, enhancing stability in acidic conditions .

- Sulfonamide moiety : Polar S=O bonds increase water solubility but may promote hydrolysis; stability assays in PBS (pH 7.4) are recommended .

Advanced: What challenges exist in achieving polymorphic control during crystallization?

Answer:

Polymorph control requires:

- Solvent screening : Use polar (ethanol) vs. nonpolar (hexane) solvents to isolate forms .

- Temperature gradients : Slow cooling promotes thermodynamically stable crystals .

- Additive engineering : Co-crystallization agents (e.g., tartaric acid) direct crystal packing .

Advanced: How to design SAR studies focusing on the thiophene sulfonamide moiety?

Answer:

SAR strategies include:

- Bioisosteric replacement : Substitute thiophene with pyrrole or furan to assess activity retention .

- Side-chain modifications : Introduce methyl/ethyl groups to the sulfonamide nitrogen to optimize steric effects .

- Activity cliffs : Compare IC values of analogs in enzyme inhibition assays .

Advanced: What safety protocols are essential for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.